

Technical Whitepaper: 5-Chloro-2-hydroxy-3-methylbenzoic Acid

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Compound of Interest

Compound Name: *5-Chloro-2-hydroxy-3-methylbenzoic acid*

CAS No.: 4386-40-7

Cat. No.: B1346227

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A Versatile Halogenated Salicylate Scaffold for Medicinal Chemistry[1]

Executive Summary

5-Chloro-2-hydroxy-3-methylbenzoic acid (also known as 5-chloro-3-methylsalicylic acid) is a tri-substituted benzene derivative belonging to the salicylate class.[1] Characterized by a core phenolic ring substituted with a carboxylic acid, a methyl group, and a chlorine atom, this compound serves as a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and azo dyes.[1] Its unique substitution pattern—combining the lipophilicity of the chloro-methyl motif with the chelating ability of the salicylate moiety—makes it a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and transition metal ligands.[1]

Chemical Identity & Structural Analysis

This compound represents a classic "push-pull" aromatic system where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing carboxyl and chloro groups to define the molecule's reactivity and electronic density.[1]

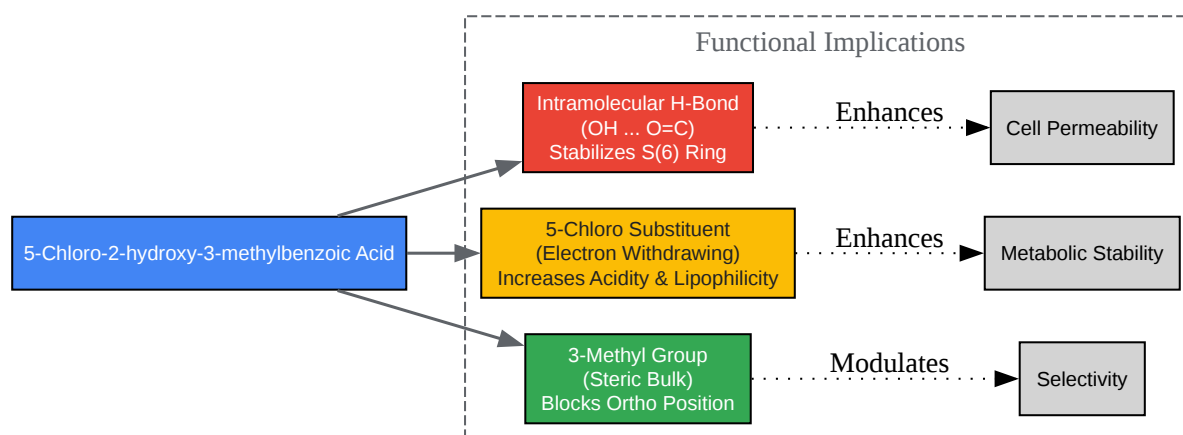
Nomenclature and Identifiers[1][2]

- IUPAC Name: **5-Chloro-2-hydroxy-3-methylbenzoic acid**[1][2][3]
- Common Synonyms: 5-Chloro-3-methylsalicylic acid; 3-Methyl-5-chlorosalicylic acid; 5-Chloro-o-cresotic acid.[1]
- CAS Registry Number: 4386-40-7[1][4]
- Molecular Formula: C₈H₇ClO₃[1][4][5]
- SMILES: CC1=C(C(=CC(=C1)Cl)C(=O)O)O

Structural Dynamics & Hydrogen Bonding

The molecule exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen of the carboxylic acid.[1] This interaction forms a stable pseudo-six-membered ring (S(6) motif), which significantly influences its solubility and pKa by locking the conformation and reducing the polarity of the hydroxyl group.[1]

Figure 1: Structural Analysis & Intramolecular Interactions



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Caption: Structural features influencing the physicochemical profile of **5-chloro-2-hydroxy-3-methylbenzoic acid**.

Physicochemical Profile

The following data summarizes the core physical properties relevant to formulation and synthesis.

| Property | Value | Context |
|------------------|----------------------------------|---|
| Molecular Weight | 186.59 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| Physical State | Solid (Crystalline powder) | Typically white to off-white needles.[1] |
| Melting Point | ~170–200°C (Predicted) | Higher than o-cresotic acid (98°C) due to halogenation. |
| LogP (Predicted) | ~3.3 | Moderate lipophilicity; good membrane permeability. |
| pKa (Acid) | ~2.6 – 2.8 (Estimated) | More acidic than salicylic acid (2.97) due to the electron-withdrawing Cl at C5.[1] |
| Solubility | Low in water; High in EtOH, DMSO | Soluble in organic solvents; dissolves in aqueous alkali. |

Synthetic Pathways

The primary industrial and laboratory synthesis involves the electrophilic aromatic chlorination of 3-methylsalicylic acid (o-cresotic acid).[1] The presence of the hydroxyl group strongly activates the ring, directing the incoming chlorine electrophile to the ortho and para positions. [1] Since the ortho position (C3) is blocked by the methyl group, substitution occurs exclusively at the para position (C5).

Protocol: Chlorination of 3-Methylsalicylic Acid

Reagents: 3-Methylsalicylic acid, Sulfuryl chloride (

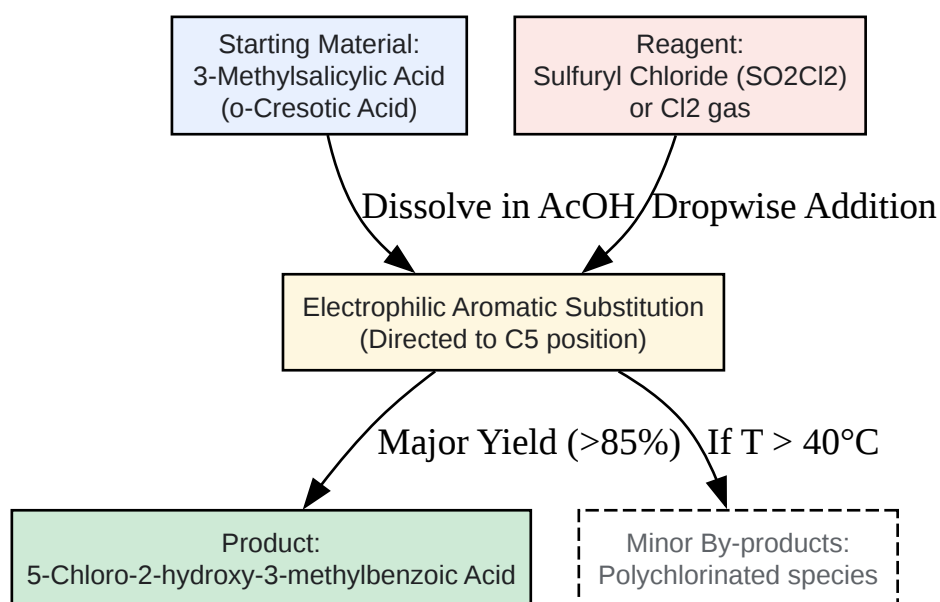
) or Chlorine gas (

), Glacial Acetic Acid.[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 equivalent of 3-methylsalicylic acid in glacial acetic acid. Maintain temperature at 20–25°C.
- Chlorination: Add 1.1 equivalents of sulfuryl chloride dropwise over 30 minutes. The reaction is exothermic; cooling may be required to prevent polychlorination.
- Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC or HPLC for the disappearance of the starting material.
- Quenching: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.[6]
- Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol/water or benzene to obtain high-purity crystals.

Figure 2: Synthetic Logic Flow



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Caption: Synthesis of **5-chloro-2-hydroxy-3-methylbenzoic acid** via controlled chlorination.

Reactivity & Functionalization

As a tri-functional scaffold, this molecule offers three distinct sites for chemical modification, enabling the generation of diverse libraries for drug screening.

Carboxylic Acid Transformations[1]

- Esterification: Reaction with alcohols (MeOH, EtOH) in the presence of acid catalysts () yields esters (e.g., Methyl 5-chloro-2-hydroxy-3-methylbenzoate).[1]
- Amidation: Activation with thionyl chloride () to form the acid chloride, followed by reaction with amines, yields salicylamides. This is crucial for synthesizing anthelmintic agents like Niclosamide analogs.[1]

Phenolic Hydroxyl Reactions[1]

- Etherification: The phenolic OH can be alkylated using alkyl halides and a weak base () to modulate lipophilicity.
- Coordination Chemistry: The salicylate motif (COOH + OH) is a bidentate ligand. It forms stable complexes with transition metals (Cu, Fe, Zn), which is relevant for metallo-pharmaceuticals.[1]

Aromatic Substitution (Suzuki/Buchwald)

- The chlorine atom at C5 is relatively inert compared to bromides or iodides but can participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) using specialized ligands (e.g., Buchwald phosphines) to introduce biaryl motifs.[1]

Applications in Drug Development Pharmaceutical Intermediates

The **5-chloro-2-hydroxy-3-methylbenzoic acid** scaffold appears in patents related to:

- Anti-inflammatory Agents: Derivatives act as COX inhibitors, leveraging the salicylate core's ability to bind the arachidonic acid active site.
- Agrochemicals: It is a structural analog to intermediates used in the synthesis of ryanodine receptor activators (e.g., Chlorantraniliprole), although the amino-analog is more common in that specific pathway.[1]
- Anthelmintics: Salicylanilides derived from this acid exhibit potent activity against parasites by uncoupling oxidative phosphorylation in mitochondria.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and defined hydrogen-bonding vectors, this compound is an excellent "fragment" for screening against biological targets.[1] The chlorine atom provides a handle for X-ray crystallographic verification of binding modes (anomalous scattering).

Safety & Handling (MSDS Highlights)

- GHS Classification:
 - Skin Irritation: Category 2 (H315)
 - Eye Irritation: Category 2A (H319)
 - STOT-SE: Category 3 (Respiratory Irritation, H335)[1]
- Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place away from strong oxidizing agents.

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